N-Boc-indoline-7-carboxylic acid

Description

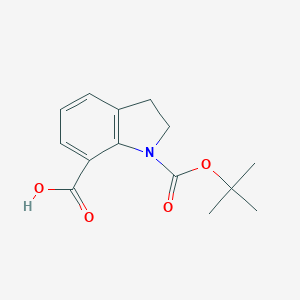

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAMIYWLXFROHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143262-20-8 | |

| Record name | N-Boc-indoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-indoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Boc-indoline-7-carboxylic acid, a valuable building block in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound (CAS 143262-20-8) is a protected indoline derivative frequently utilized in medicinal chemistry and organic synthesis.[1][2][3][4][5] The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the molecule's stability and solubility, allowing for selective modifications at other positions of the indoline scaffold. The carboxylic acid functionality at the 7-position serves as a versatile handle for further chemical transformations, such as amide bond formation, enabling the construction of complex molecular architectures.

This guide will focus on two principal synthetic routes for the preparation of this compound:

-

Two-Step Synthesis from 7-Cyanoindoline: This is the most direct and well-documented pathway, involving the hydrolysis of the nitrile to a carboxylic acid, followed by the protection of the indoline nitrogen.

-

Alternative Pathway via Formyl-Indoline: This route involves the synthesis of a formyl-indoline precursor followed by its oxidation to the desired carboxylic acid.

Pathway 1: Synthesis from 7-Cyanoindoline

This pathway is a reliable and straightforward method for the preparation of this compound. It proceeds in two distinct steps: the hydrolysis of 7-cyanoindoline to indoline-7-carboxylic acid, and the subsequent N-Boc protection.

Step 1: Synthesis of Indoline-7-carboxylic acid

The initial step involves the hydrolysis of commercially available 7-cyanoindoline. This reaction is typically carried out under acidic conditions at elevated temperatures.

Experimental Protocol:

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120°C for 5.5 hours.[2] The reaction mixture is then cooled to 5°C and the pH is adjusted to 7-8 with a 24% aqueous sodium hydroxide solution. The mixture is washed with ethyl acetate, and the aqueous layer is subsequently acidified to a pH of 2.5-3.0 with 6N hydrochloric acid. The resulting precipitate is collected by filtration to yield indoline-7-carboxylic acid.[2]

| Parameter | Value | Reference |

| Starting Material | 7-Cyanoindoline | [2] |

| Reagents | 50% H₂SO₄, 24% NaOH, 6N HCl | [2] |

| Solvent | Water | [2] |

| Reaction Temperature | 110-120°C | [2] |

| Reaction Time | 5.5 hours | [2] |

| Yield | Not explicitly stated for this step, but the final product from 4.32g of starting material was 3.25g. | [2] |

Step 2: N-Boc Protection of Indoline-7-carboxylic acid

The second step involves the protection of the secondary amine of the indoline ring with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Care must be taken to avoid esterification of the carboxylic acid group, which can be a competing side reaction.

Experimental Protocol:

To a solution of indoline-7-carboxylic acid (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a base, typically triethylamine (TEA, 1.1-1.5 equivalents), is added. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) is added portion-wise.[1][6][7] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with a mild aqueous acid (e.g., 1 M HCl) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification is generally achieved by flash column chromatography.

| Parameter | Value | Reference |

| Starting Material | Indoline-7-carboxylic acid | [1][6][7] |

| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) | [1][6][7] |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | Several hours (monitored by TLC) | [1] |

| Purity | 90% | [4] |

| Melting Point | 182 °C (decomposes) | [4][5] |

Spectroscopic Data for this compound:

While a specific literature source providing a full set of characterization data for a synthesized batch was not identified, typical spectroscopic data can be found in supplier catalogues and databases.[8]

Pathway 2: Alternative Synthesis via Oxidation of a Formyl Precursor

An alternative approach to this compound involves the preparation of an N-Boc protected indoline with a formyl group at the 7-position, followed by oxidation of the aldehyde to the carboxylic acid.

Step 1: Synthesis of tert-Butyl 7-formyl-2,3-dihydroindole-1-carboxylate

Step 2: Oxidation of the Formyl Group

The oxidation of the aldehyde to a carboxylic acid is a standard transformation in organic synthesis. Various reagents can be employed for this purpose, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like sodium chlorite (NaClO₂) under buffered conditions (Pinnick oxidation).

General Experimental Protocol (Hypothetical for this substrate):

To a solution of tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH and water), sodium chlorite (NaClO₂, ~1.5 equivalents) and a phosphate buffer (e.g., NaH₂PO₄) are added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude carboxylic acid, which can be purified by chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | tert-Butyl 7-formyl-2,3-dihydroindole-1-carboxylate | (Hypothetical) |

| Reagents | Oxidizing agent (e.g., NaClO₂, KMnO₄, CrO₃) | (General) |

| Solvent | Dependent on the oxidizing agent used | (General) |

| Reaction Temperature | Typically Room Temperature for milder oxidants | (General) |

| Reaction Time | Varies with the chosen method | (General) |

| Yield | Not available for this specific transformation |

Summary and Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from 7-cyanoindoline. This pathway involves a robust hydrolysis of the nitrile followed by a standard N-Boc protection of the resulting indoline-7-carboxylic acid. While an alternative route via the oxidation of a 7-formylindoline derivative is plausible, detailed experimental protocols for this pathway are less documented in the available literature.

For researchers and professionals in drug development, the choice of synthetic route will depend on the availability of starting materials, scalability, and the desired purity of the final product. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important synthetic intermediate.

Experimental Workflow Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. This compound 90 143262-20-8 [sigmaaldrich.com]

- 5. indiamart.com [indiamart.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. This compound(143262-20-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-indoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-indoline-7-carboxylic acid, a derivative of indoline, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a bicyclic indole core with a carboxylic acid at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, makes it a versatile intermediate for creating complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with general experimental protocols for their determination and a schematic for its synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are predicted values and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 263.29 g/mol | --INVALID-LINK-- |

| Melting Point | 182 °C (decomposes) | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| CAS Number | 143262-20-8 | --INVALID-LINK-- |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in methanol. General solubility for carboxylic acids suggests solubility in other polar organic solvents and aqueous base. Insoluble in nonpolar organic solvents. | --INVALID-LINK-- |

| pKa | Predicted to be in the range of 4-5 for the carboxylic acid group. | General knowledge of carboxylic acid pKa values. |

| logP | Predicted value is approximately 2.3. | --INVALID-LINK-- (for a similar compound) |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are provided below. These are general methods and may require optimization for this specific compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute initially, and then the heating rate is slowed to 1-2 °C/minute as the expected melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Solubility

The solubility of this compound can be determined in various solvents.

-

To a series of test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

To each test tube, add a specific volume of a different solvent (e.g., 1 mL of water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

The tubes are vortexed or shaken vigorously for a set period (e.g., 1 minute).

-

The tubes are allowed to stand, and the dissolution of the solid is observed.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, the solubility can be quantified by adding more solvent until dissolution occurs or by analyzing the concentration of the dissolved compound in a saturated solution using a suitable analytical technique (e.g., HPLC-UV).

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.

-

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.

-

A solution of this compound of known concentration is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken vigorously for a prolonged period to ensure equilibrium is reached.

-

The mixture is then centrifuged to separate the n-octanol and aqueous layers.

-

The concentration of the compound in each layer is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

Synthesis Workflow

This compound is typically synthesized from indoline-7-carboxylic acid through the protection of the indoline nitrogen with a Boc group. The following diagram illustrates the general synthetic workflow.

Caption: Synthetic pathway for this compound.

Conclusion

This compound is a key synthetic intermediate with well-defined physicochemical properties that make it suitable for a variety of applications in drug discovery and development. This guide provides essential data and experimental methodologies to aid researchers in its effective utilization. The provided synthetic workflow offers a clear visual representation of its preparation, further facilitating its application in the synthesis of more complex and potentially bioactive molecules.

An In-depth Technical Guide to N-Boc-indoline-7-carboxylic Acid (CAS: 143262-20-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-indoline-7-carboxylic acid, a key building block in synthetic and medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental protocols, and insights into its applications in the development of bioactive molecules.

Core Compound Properties

This compound, systematically named 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid, is a valuable synthetic intermediate.[1][2] The presence of the Boc (tert-butoxycarbonyl) protecting group on the indoline nitrogen allows for selective reactions at the carboxylic acid functionality.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 143262-20-8 | [2][4] |

| Molecular Formula | C₁₄H₁₇NO₄ | [2][4] |

| Molecular Weight | 263.29 g/mol | [2][4] |

| Appearance | Powder, solid | [5] |

| Melting Point | 182 °C (decomposes) | [2][5] |

| Synonyms | 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid, 2,3-Dihydro-indole-1,7-dicarboxylic acid 1-tert-butyl ester | [2] |

| Solubility | Soluble in organic solvents such as DMF and DCM. | [6] |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement | Classification |

| H317: May cause an allergic skin reaction. H400: Very toxic to aquatic life. | P261, P272, P273, P280, P302+P352, P333+P313 | Skin Sensitizer 1, Aquatic Acute 1 |

Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the latest safety documentation before handling.[2]

Synthesis and Reactivity

This compound is primarily utilized as a building block for the synthesis of more complex molecules, particularly through amide bond formation.[4]

Synthesis of this compound

Amide Coupling Reactions

The carboxylic acid moiety of this compound is its primary reactive site for further synthetic transformations. Amide coupling is a fundamental reaction for this compound, enabling its incorporation into a wide array of chemical structures.[3]

This protocol describes a general procedure for the solution-phase coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

-

This compound

-

Amine of choice

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

To this solution, add DIPEA (2.0-3.0 equivalents) and stir for 5 minutes at room temperature.

-

Add HATU (1.0-1.2 equivalents) to the mixture and stir for an additional 10-15 minutes at room temperature to pre-activate the carboxylic acid.[6]

-

Add the desired amine (1.0-1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[6]

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3] this compound serves as a versatile starting material for the synthesis of such bioactive molecules.

Anticancer Agents

Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy.[7] The general strategy involves the synthesis of various substituted indole-2-carboxamides and evaluation of their inhibitory activity.

Antiviral Agents

Indole-2-carboxylic acid derivatives have also been explored as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8] The design of these inhibitors often involves modifying the substituents on the indole ring and the carboxamide moiety to optimize their binding to the enzyme's active site.

Antimicrobial and Antitubercular Agents

The indole nucleus is a common feature in many antimicrobial and antitubercular agents. For instance, indole-2-carboxamides have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis.[1]

Signaling Pathways of Indole Derivatives

While specific signaling pathway data for this compound is not available, its derivatives, particularly those with anticancer activity, are known to modulate key cellular pathways. For example, as IDO1/TDO inhibitors, indole derivatives can impact the kynurenine pathway, which is implicated in tumor immune evasion.

Example Signaling Pathway: IDO1/TDO Inhibition in Cancer

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine. In the tumor microenvironment, increased IDO1/TDO activity leads to tryptophan depletion and the accumulation of kynurenine metabolites. This has two main immunosuppressive effects:

-

T-cell Anerrgy and Apoptosis: Tryptophan is essential for T-cell proliferation and function. Its depletion induces a state of anergy (unresponsiveness) and can trigger apoptosis in T-cells.

-

Regulatory T-cell (Treg) Induction: Kynurenine and its downstream metabolites promote the differentiation and activation of Tregs, which further suppress the anti-tumor immune response.

By inhibiting IDO1 and/or TDO, indole-based inhibitors can restore local tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites, thereby enhancing the anti-tumor immune response.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of biologically active molecules. Its primary utility lies in its application as a scaffold in amide coupling reactions, providing access to novel compounds with potential therapeutic applications in oncology, virology, and infectious diseases. The continued exploration of derivatives based on this core structure holds significant promise for the future of drug discovery and development.

References

- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectral Analysis of N-Boc-Indoline-7-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-indoline-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and natural product synthesis. Its rigid indoline core, coupled with the versatile carboxylic acid functionality and the tert-butyloxycarbonyl (Boc) protecting group, makes it a strategic starting material for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the characteristic spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with typical experimental protocols.

Physicochemical Properties

| Property | Value |

| CAS Number | 143262-20-8[1][2] |

| Molecular Formula | C₁₄H₁₇NO₄[1][2] |

| Molecular Weight | 263.29 g/mol [1][2] |

| Appearance | Solid[2] |

| Melting Point | 182 °C (decomposes)[2][3] |

Spectral Data

The following tables summarize the expected spectral data for this compound based on typical values for similar compounds and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | COOH |

| ~7.7 - 7.9 | d | 1H | Ar-H |

| ~7.5 - 7.7 | d | 1H | Ar-H |

| ~7.1 - 7.3 | t | 1H | Ar-H |

| ~4.1 - 4.3 | t | 2H | N-CH₂ |

| ~3.1 - 3.3 | t | 2H | Ar-C-CH₂ |

| 1.5 - 1.6 | s | 9H | C(CH₃)₃ |

¹³C NMR (Carbon NMR) Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | COOH |

| ~150 - 155 | N-C=O (Boc) |

| ~140 - 145 | Ar-C |

| ~130 - 135 | Ar-C |

| ~125 - 130 | Ar-CH |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~80 - 85 | C (CH₃)₃ |

| ~50 - 55 | N-C H₂ |

| ~28 - 30 | C(C H₃)₃ |

| ~25 - 30 | Ar-C-C H₂ |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Description | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2980, 2930 | C-H stretch (aliphatic) | Alkane |

| ~1740-1700 | C=O stretch | Carboxylic Acid |

| ~1690-1650 | C=O stretch | Amide (Boc) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1370, ~1390 | C-H bend | t-butyl |

| ~1250-1150 | C-N stretch | Amine |

| ~1200-1000 | C-O stretch | Carboxylic Acid / Ester |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 264.1230 | [M+H]⁺ (Calculated for C₁₄H₁₈NO₄⁺) |

| 208.0811 | [M+H - C₄H₈]⁺ (Loss of isobutylene from Boc group) |

| 164.0549 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |

Experimental Protocols

Below are typical protocols for acquiring the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a 1-2 second relaxation delay, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common method for this type of molecule. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Synthetic Workflow Visualization

This compound is frequently used as a starting material for the synthesis of more complex molecules, particularly through amide bond formation. The following diagram illustrates a typical experimental workflow for the amide coupling of this compound with a primary amine.

References

Starting materials for N-Boc-indoline-7-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Boc-indoline-7-carboxylic acid, a valuable building block in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and a summary of key quantitative data.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the hydrolysis of a nitrile group to a carboxylic acid, followed by the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. The primary starting material for this synthesis is 7-cyanoindoline.

Experimental Protocols

Step 1: Synthesis of Indoline-7-carboxylic acid

This procedure outlines the hydrolysis of 7-cyanoindoline to yield indoline-7-carboxylic acid.[1]

Materials:

-

7-cyanoindoline

-

50% aqueous sulfuric acid

-

24% aqueous sodium hydroxide

-

6N hydrochloric acid

-

Ethyl acetate

Procedure:

-

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120°C for 5.5 hours.

-

The reaction mixture is then cooled to 5°C.

-

The pH of the cooled mixture is adjusted to 7-8 with 24% aqueous sodium hydroxide.

-

The mixture is washed with ethyl acetate.

-

The aqueous layer is separated and its pH is adjusted to 2.5-3.0 with 6N hydrochloric acid, which results in the precipitation of the product.

-

The precipitates are collected by filtration to give indoline-7-carboxylic acid.

Yield: 3.25 g.[1]

Step 2: Synthesis of this compound

This procedure describes the N-protection of indoline-7-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Indoline-7-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., methanol, tetrahydrofuran, or a biphasic system)

-

A suitable base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide)

General Procedure:

-

Indoline-7-carboxylic acid is dissolved or suspended in the chosen solvent.

-

The base is added to the mixture.

-

Di-tert-butyl dicarbonate is added, and the reaction is stirred at room temperature for a specified period (typically several hours).

-

Upon completion, the reaction mixture is worked up by removing the solvent, followed by an aqueous workup to remove excess reagents and byproducts.

-

The crude product is then purified, typically by crystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 7-Cyanoindoline | 115661-82-0 | C₉H₈N₂ | 144.17 | Not available |

| Indoline-7-carboxylic acid | Not available | C₉H₉NO₂ | 163.17 | Not available |

| This compound | 143262-20-8 | C₁₄H₁₇NO₄ | 263.29 | 182 (dec.)[2][3] |

Table 2: Spectroscopic Data

| Compound | 1H NMR Data | 13C NMR Data |

| This compound | Available, characteristic peaks for the Boc group and the indoline scaffold. | Available, characteristic peaks for the Boc group carbonyl, aromatic carbons, and aliphatic carbons of the indoline ring. |

Note: Detailed NMR spectra can be found in chemical databases such as ChemicalBook.[4]

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 7-cyanoindoline.

Caption: Synthetic pathway for this compound.

References

N-Boc-Indoline-7-Carboxylic Acid: A Versatile Precursor for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-indoline-7-carboxylic acid has emerged as a critical building block in medicinal chemistry, offering a structurally rigid scaffold for the synthesis of a diverse array of biologically active molecules. Its unique constrained bicyclic structure is a key feature in the design of novel therapeutics, particularly in the development of inhibitors for challenging targets in infectious diseases and oncology. This technical guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its use in amide bond formation, and an exploration of the biological applications of its derivatives, including their roles as inhibitors of HIV-1 integrase, Mycobacterium tuberculosis, and the IDO1/TDO metabolic pathway in cancer.

Introduction

The indoline scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with significant pharmacological activities. The introduction of a carboxylic acid at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable and versatile precursor for further chemical modifications. The Boc group ensures chemoselectivity in subsequent reactions, while the carboxylic acid serves as a handle for the introduction of various functional groups, most commonly through amide bond formation. This allows for the systematic exploration of the chemical space around the indoline core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Derivatives of this compound have shown promise in targeting a range of diseases. In virology, they form the basis for novel HIV-1 integrase inhibitors, a critical class of antiretroviral drugs. In bacteriology, indole-based compounds are being investigated as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting essential cellular processes. Furthermore, in oncology, derivatives have been designed to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway that are implicated in tumor immune evasion.

This guide will detail the synthetic route to this compound and provide robust protocols for its application as a precursor in the synthesis of bioactive amides.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 7-cyanoindoline. The first step involves the hydrolysis of the nitrile to a carboxylic acid, followed by the protection of the indoline nitrogen with a Boc group.

Step 1: Synthesis of Indoline-7-carboxylic acid

The initial step is the hydrolysis of 7-cyanoindoline to indoline-7-carboxylic acid. This transformation is commonly carried out under acidic conditions.

Experimental Protocol:

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120°C for 5.5 hours.[1] The reaction mixture is then cooled to 5°C and the pH is adjusted to 7-8 with a 24% aqueous sodium hydroxide solution. The mixture is washed with ethyl acetate to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 2.5-3.0 with 6N hydrochloric acid, leading to the precipitation of the product. The resulting solid is collected by filtration to yield indoline-7-carboxylic acid.[1]

| Starting Material | Reagents | Product | Yield | Purity | Reference |

| 7-cyanoindoline (4.32 g) | 50% H₂SO₄, NaOH, HCl | Indoline-7-carboxylic acid (3.25 g) | ~75% | Not specified | [1] |

Step 2: N-Boc Protection of Indoline-7-carboxylic acid

The second step involves the protection of the secondary amine of the indoline ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol:

To a solution of indoline-7-carboxylic acid (1.0 eq) in a 2:1 v/v mixture of tetrahydrofuran (THF) and water, triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 eq) is added, and the mixture is stirred at room temperature for 5 minutes. The reaction is then cooled to 0°C, and di-tert-butyl dicarbonate (1.5 eq) is added in one portion. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic solvent is removed under reduced pressure, and the aqueous residue is acidified with a 1M HCl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

| Starting Material | Reagents | Product | Typical Yield | Purity |

| Indoline-7-carboxylic acid | Di-tert-butyl dicarbonate, TEA/DIPEA | This compound | >90% | High, requires purification |

Application as a Synthetic Precursor: Amide Bond Formation

This compound is an excellent precursor for the synthesis of a wide range of amide derivatives. The carboxylic acid can be activated by various coupling agents to react with primary and secondary amines.

General Amide Coupling Protocols

Several standard coupling protocols can be employed for the amidation of this compound. The choice of coupling agent and conditions often depends on the nucleophilicity and steric hindrance of the amine.

Protocol A: EDC/HOBt Coupling

This is a widely used and cost-effective method for amide bond formation.

Experimental Protocol:

To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM), N,N'-diisopropylethylamine (DIPEA) (2.5 eq) is added. The mixture is cooled to 0°C in an ice bath. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) is then added portion-wise. The reaction is stirred at room temperature for 4-24 hours and monitored by TLC or LC-MS. Upon completion, the reaction is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Protocol B: HATU Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered amines or less reactive carboxylic acids.

Experimental Protocol:

To a solution of this compound (1.0 eq) in anhydrous DMF, N,N'-diisopropylethylamine (DIPEA) (2.5 eq) is added. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) is then added, and the mixture is stirred for 10-15 minutes at room temperature to pre-activate the carboxylic acid. The primary or secondary amine (1.1 eq) is then added to the reaction mixture, which is stirred at room temperature for 2-12 hours. The reaction is monitored by TLC or LC-MS. Work-up and purification are performed as described in Protocol A.[2]

| Coupling Method | Reagents | Typical Yields | Notes |

| EDC/HOBt | EDC, HOBt, DIPEA | 75-90% | Cost-effective and widely used.[3] |

| HATU | HATU, DIPEA | >90% | Highly efficient, suitable for challenging couplings.[2] |

Biological Applications of this compound Derivatives

The rigid indoline scaffold of this compound serves as an excellent starting point for the design of inhibitors targeting various biological pathways implicated in disease.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome.[4][5] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy. The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of novel INSTIs. By analogy, derivatives of indoline-7-carboxylic acid can be designed to chelate the essential magnesium ions in the active site of the integrase, thereby blocking its function.[6]

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 6. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. | Semantic Scholar [semanticscholar.org]

Biological Activities of N-Boc-Indoline-7-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The strategic placement of a carboxylic acid at the 7-position of the N-Boc protected indoline ring offers a valuable handle for chemical modification, enabling the generation of diverse libraries of compounds. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily removed to allow for further derivatization at the nitrogen atom.[4] This guide focuses on the potential biological activities of amide derivatives of N-Boc-indoline-7-carboxylic acid, a common and synthetically accessible class of compounds.

Synthetic Strategy and Representative Compounds

A common strategy to explore the structure-activity relationship (SAR) of carboxylic acid-containing scaffolds is the synthesis of a diverse library of amide derivatives. This compound can be activated and coupled with a variety of primary and secondary amines to yield the corresponding N-Boc-indoline-7-carboxamides.

A general synthetic workflow is depicted below:

Following this strategy, a hypothetical series of N-Boc-indoline-7-carboxamide derivatives has been conceptualized for the purpose of this guide.

Hypothetical Biological Activity Data

Based on the known anticancer activities of various indole and indoline carboxamides, the hypothetical derivatives were evaluated for their cytotoxic effects against a human cancer cell line.[5][6][7] The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Hypothetical Anticancer Activity of N-Boc-Indoline-7-Carboxamide Derivatives

| Compound ID | R1 | R2 | IC50 (µM) vs. Human Cancer Cell Line |

| NBIC-1 | H | Phenyl | 15.2 |

| NBIC-2 | H | 4-Chlorophenyl | 8.5 |

| NBIC-3 | H | 4-Methoxyphenyl | 12.1 |

| NBIC-4 | H | Benzyl | 25.0 |

| NBIC-5 | H | Cyclohexyl | > 50 |

| NBIC-6 | CH3 | Phenyl | 18.9 |

Experimental Protocols

General Procedure for the Synthesis of N-Boc-Indoline-7-Carboxamide Derivatives

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) are added. The mixture is stirred at room temperature for 20 minutes. The respective primary or secondary amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-indoline-7-carboxamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in a suitable growth medium and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤ 0.5%) for 48 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Potential Signaling Pathway Involvement

Given the prevalence of indole and indoline derivatives as kinase inhibitors, it is plausible that N-Boc-indoline-7-carboxamide derivatives could exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Conclusion and Future Directions

While this compound is a well-established synthetic intermediate, the biological activities of its direct derivatives remain an underexplored area of research. This guide provides a hypothetical yet scientifically grounded framework to stimulate further investigation into this promising class of compounds. Future studies should focus on the synthesis and systematic biological screening of diverse libraries of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds for various therapeutic targets. The exploration of different amide substituents, as well as derivatization at other positions of the indoline ring, could lead to the discovery of novel and potent therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Sourcing of N-Boc-indoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

N-Boc-indoline-7-carboxylic acid (CAS No. 143262-20-8) is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. Its indoline core is a prevalent scaffold in numerous biologically active compounds, and the presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective synthesis of complex molecules. This guide provides an overview of commercial suppliers, a workflow for procurement, and a representative experimental protocol for its application.

Commercial Supplier Overview

The acquisition of high-quality starting materials is a critical first step in any research and development campaign. This compound is available from several reputable chemical suppliers. The data below has been compiled to facilitate comparison between vendors. Please note that pricing and availability are subject to change and may require a formal quote from the supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Catalog Number |

| Thermo Scientific Chemicals | 1-Boc-indoline-7-carboxylic acid | 143262-20-8 | 97% | 1 g, 5 g | H63883.06 |

| Chem-Impex International | 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid | 143262-20-8 | ≥ 99.9% (HPLC) | Custom | 25035 |

| Santa Cruz Biotechnology | This compound | 143262-20-8 | N/A | Custom | sc-274640 |

| Sigma-Aldrich | This compound | 143262-20-8 | 90% | Discontinued | 679905 |

Note: Purity, availability, and packaging are subject to lot-to-lot variability and supplier updates. Researchers should always request a certificate of analysis for lot-specific data.

Procurement and Qualification Workflow

Selecting a suitable supplier and ensuring the quality of the chemical is a multi-step process. The following workflow outlines a standard procedure for sourcing and qualifying a critical building block like this compound for a drug discovery program.

Caption: Workflow for Chemical Procurement and Quality Control.

Representative Experimental Protocol: Amide Coupling

This compound is frequently used as a carboxylic acid component in amide bond formation reactions. The following is a general, representative protocol for coupling it with a generic primary amine (R-NH₂) using HATU, a common coupling reagent.

Objective: To synthesize the corresponding N-Boc-indoline-7-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Generic primary amine (R-NH₂) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting carboxylic acid is consumed (typically 2-16 hours).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-indoline-7-carboxamide.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

This protocol serves as a general guideline. Researchers must adapt and optimize the conditions, stoichiometry, and purification methods based on the specific amine used and the scale of the reaction. Always adhere to laboratory safety protocols, including the use of personal protective equipment.

The Strategic Role of N-Boc-indoline-7-carboxylic Acid in the Synthesis of Duocarmycin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-indoline-7-carboxylic acid has emerged as a pivotal building block in the intricate total synthesis of various natural products, most notably the duocarmycin family of potent antitumor antibiotics. The indoline core, protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group, provides a stable and versatile scaffold that can be strategically elaborated to construct the complex architectures of these biologically active molecules. This technical guide delves into the application of this compound and its derivatives in the synthesis of duocarmycin SA, a prominent member of this class of natural products. We will explore detailed experimental protocols, present key quantitative data in a structured format, and provide visualizations of the synthetic workflows to offer a comprehensive resource for researchers in the field of natural product synthesis and drug development.

The Duocarmycin Family: Potent DNA Alkylating Agents

The duocarmycins are a class of natural products isolated from Streptomyces species that exhibit exceptionally high cytotoxicity. Their biological activity stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner. This irreversible DNA alkylation disrupts cellular processes, ultimately leading to apoptosis. The unique mode of action and remarkable potency of the duocarmycins have made them attractive targets for total synthesis and for the development of novel anticancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).

This compound as a Key Precursor

The total synthesis of duocarmycin SA, pioneered by research groups such as Boger and Searcey, strategically utilizes a protected indoline moiety as a key fragment. While the exact starting material can vary, the synthesis often involves a derivative of this compound, which serves as the precursor to the "right-hand" fragment of the duocarmycin molecule. The Boc protecting group is crucial for masking the reactivity of the indoline nitrogen during the initial synthetic steps and can be readily removed under acidic conditions at a later stage to allow for coupling with the "left-hand" fragment.

Synthetic Workflow for Duocarmycin SA

The overall synthetic strategy for duocarmycin SA involves the separate synthesis of two key fragments: the alkylating subunit (often a protected chloromethylindoline derivative) and the DNA-binding subunit (typically a substituted indole-2-carboxylic acid). These fragments are then coupled, followed by a final cyclization step to furnish the natural product.

Caption: General workflow for the total synthesis of Duocarmycin SA.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for key steps in the synthesis of duocarmycin SA, adapted from the literature.

Protocol 1: Synthesis of the N-Boc Protected Indoline Precursor

The synthesis of the core indoline structure often begins with commercially available starting materials, which are then elaborated to introduce the necessary functional groups and the Boc protecting group. While the exact synthesis of this compound is proprietary to commercial suppliers, a general procedure for the N-Boc protection of a related indoline derivative is presented below.

General Procedure for N-Boc Protection of an Indoline:

To a solution of the indoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 eq) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic to 1.2 eq). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N-Boc protected indoline.

Protocol 2: Synthesis of the DNA-Binding Subunit (5,6,7-Trimethoxyindole-2-carboxylic acid)

The "left-hand" fragment of duocarmycin SA is typically 5,6,7-trimethoxyindole-2-carboxylic acid. Its synthesis often starts from a substituted aniline.

Example Synthesis of 5,6,7-Trimethoxyindole-2-carboxylic acid:

A multi-step synthesis starting from commercially available materials is employed. A key step often involves a Fischer indole synthesis or a palladium-catalyzed cyclization to form the indole ring. The carboxylic acid functionality is typically introduced via the hydrolysis of a corresponding ester.

Protocol 3: Coupling of the Subunits and Final Cyclization

The culmination of the synthesis involves the coupling of the deprotected alkylating subunit with the DNA-binding subunit, followed by a final cyclization to form the spirocyclic core of duocarmycin SA.

Amide Coupling Reaction:

The N-Boc protecting group of the alkylating subunit is removed using an acid such as trifluoroacetic acid (TFA) in DCM. The resulting amine is then coupled with 5,6,7-trimethoxyindole-2-carboxylic acid using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).

Final Spirocyclization:

The final spirocyclization to form the reactive cyclopropane ring of duocarmycin SA is typically achieved under basic conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from representative syntheses of duocarmycin SA and its precursors.

| Step | Reagents and Conditions | Yield (%) | Reference |

| N-Boc Protection of Indoline | (Boc)₂O, TEA, DCM, rt | >90 | General |

| Amide Coupling | Deprotected Alkylating Subunit, 5,6,7-Trimethoxyindole-2-carboxylic acid, EDC, DIPEA, DMF | 70-85 | Boger |

| Final Cyclization | Base, suitable solvent | 60-75 | Boger |

Table 1: Representative Yields for Key Synthetic Steps.

| Intermediate | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) |

| This compound | 1.58 (s, 9H), 3.15 (t, J = 8.4 Hz, 2H), 4.10 (t, J = 8.4 Hz, 2H), 7.10-7.80 (m, 3H) | 28.3, 29.5, 53.8, 81.5, 123.0, 125.1, 129.8, 131.5, 142.1, 153.2, 171.0 | [M+H]⁺ calcd for C₁₄H₁₈NO₄: 264.1236; found: 264.1239 |

| Duocarmycin SA | Complex multiplet signals | Complex multiplet signals | [M+H]⁺ calcd for C₂₆H₂₆N₃O₈: 524.1720; found: 524.1723 |

Table 2: Spectroscopic and Mass Spectrometry Data for Key Compounds.

Logical Relationships in the Synthesis

The synthesis of duocarmycin SA is a highly convergent process, relying on the careful orchestration of multiple reactions. The following diagram illustrates the logical dependencies and key transformations.

Caption: Key transformations in the convergent synthesis of Duocarmycin SA.

Conclusion

This compound and its derivatives are indispensable tools in the challenging total synthesis of duocarmycin natural products. The strategic use of the Boc protecting group allows for the controlled and efficient construction of the complex indoline-containing fragment of these potent antitumor agents. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers aiming to synthesize these and other structurally related natural products. Further exploration of this versatile building block will undoubtedly continue to fuel innovation in the fields of organic synthesis and medicinal chemistry, paving the way for the development of next-generation cancer therapeutics.

Methodological & Application

Application Notes and Protocols for N-Boc Deprotection of Indoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for the protection of nitrogen atoms within heterocyclic structures like indoline. Its stability under a wide range of nucleophilic and basic conditions, coupled with its susceptibility to cleavage under specific, tunable conditions, makes it an invaluable tool in multistep syntheses. However, the selection of an appropriate deprotection strategy is critical, as the stability of the indoline core and other functional groups present in the molecule must be considered. Traditional methods relying on strong acids like trifluoroacetic acid (TFA) can be incompatible with sensitive substrates.[1][2] This document provides a detailed overview of various N-Boc deprotection methods applicable to indoline derivatives, complete with quantitative data and step-by-step protocols to guide researchers in selecting and implementing the optimal conditions for their specific synthetic needs.

Application Notes: A Comparative Overview of Deprotection Strategies

The choice of an N-Boc deprotection method depends on factors such as the substrate's acid/base sensitivity, thermal stability, and the presence of other protecting groups. The following sections detail the most common strategies, outlining their mechanisms, advantages, and limitations.

Acid-Catalyzed Deprotection

This is the most traditional and widely used method for Boc cleavage. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol. Subsequent decarboxylation releases the free amine.

Key Reagents:

-

Strong Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl).[2][3]

-

Lewis Acids: Zinc bromide (ZnBr₂), Trimethylsilyl iodide (TMSI).[4][5]

-

Milder Acids: p-Toluenesulfonic acid (pTSA), Oxalyl chloride in methanol.[2][8]

Advantages:

-

Generally fast and efficient.

-

Well-established and widely documented.

Disadvantages:

-

Harsh conditions can cleave other acid-labile protecting groups (e.g., t-butyl esters, silyl ethers).

-

Strong acids can be corrosive and require careful handling and neutralization during workup.

-

May be unsuitable for complex molecules with acid-sensitive functionalities.[1][3]

Workflow for Selecting a Deprotection Method

Caption: Decision tree for selecting an N-Boc deprotection strategy.

Table 1: Comparison of Acid-Catalyzed Deprotection Methods

| Method/Reagent | Solvent | Temperature | Time | Yield | Reference(s) | Notes |

|---|---|---|---|---|---|---|

| TFA (1-60%) | DCM | RT | 0.5 - 2 h | Variable | [2][3] | Standard but harsh; can fail for recalcitrant substrates.[1] |

| HCl (4M) | Dioxane / EtOAc | RT | 1 - 4 h | High | [2] | Common alternative to TFA. |

| Oxalyl Chloride (3 eq) | Methanol | RT | 1 - 4 h | Up to 90% | [2][3][9] | Mild conditions, suitable for sensitive substrates. |

| pTSA in DES | ChCl:pTSA | RT | 10 - 30 min | >90% | [8][10] | Green, efficient, and rapid method. |

| TMSI | Acetonitrile / DCM | 0 °C to RT | < 1 h | High | [4][11] | Very mild and fast; effective in the presence of t-butyl esters.[11] |

| H-BEA Zeolite | THF (Flow) | 140 °C | < 1 min | High |[7] | Suitable for continuous flow processes. |

Thermal and Microwave-Assisted Deprotection

This strategy involves heating the N-Boc protected indoline, often in specific solvents, to induce thermolytic cleavage of the Boc group. Microwave irradiation can dramatically accelerate this process, reducing reaction times from hours to minutes.[1][6]

Key Solvents:

-

Fluorinated Alcohols: 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[1]

Advantages:

-

Avoids the use of strong acids, preserving acid-sensitive groups.

-

Can be highly efficient, especially with microwave assistance.[1]

-

Water can be used as a green and inexpensive solvent.[5]

Disadvantages:

-

Requires elevated temperatures, which may not be suitable for thermally unstable molecules.

-

Continuous flow setups may require specialized equipment.[12]

Caption: General workflow for microwave-assisted N-Boc deprotection.

Table 2: Comparison of Thermal Deprotection Methods

| Method | Solvent | Temperature | Time | Yield / Conversion | Reference(s) | Notes |

|---|---|---|---|---|---|---|

| Microwave | TFE / HFIP | ~150 °C | 10 - 20 min | Quantitative | [1] | HFIP is generally more reactive than TFE. |

| Continuous Flow | TFE | 150 °C | 60 min | 98% (for Indole) | [12][13] | High throughput and precise temperature control. |

| Reflux | Water | 100 °C | 10 - 15 min | >95% | [5] | Green, catalyst-free method. |

| Conventional Heat | N/A | >150 °C | Variable | Variable |[5] | Can be slow and lead to decomposition. |

Other Deprotection Methods

For particularly challenging substrates, several alternative methods have been developed. These often rely on different mechanisms, such as nucleophilic attack or silyl-mediated cleavage.

-

3-Methoxypropylamine: A mild deprotecting agent proposed to work via an addition-elimination mechanism, useful when traditional acid methods fail.[1]

-

Tetrabutylammonium Fluoride (TBAF): While effective for N-Boc indole, it was reported to be ineffective for N-Boc indoline, highlighting the subtle reactivity differences within this class of heterocycles.[14]

-

Iodine: Catalytic amounts of iodine can effect deprotection, sometimes under solvent-free conditions, offering a metal-free alternative.[2][3]

Table 3: Comparison of Alternative Deprotection Methods

| Method/Reagent | Solvent | Temperature | Time | Yield | Reference(s) | Notes |

|---|---|---|---|---|---|---|

| 3-Methoxypropylamine | N/A | N/A | N/A | N/A | [1] | Developed for recalcitrant N-Boc heteroarenes. |

| TBAF (5 eq) | THF | Reflux | 3 - 8 h | 91-93% (Indole) | [14] | Note: N-Boc-indoline was found to be unreactive. |

| Iodine (catalytic) | Solvent-free | RT | Variable | High |[2][3] | Mild, metal-free conditions. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific indoline derivative.

Protocol 1: General Procedure for TFA-Mediated Deprotection

-

Preparation: Dissolve the N-Boc protected indoline derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

-

Reaction: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Microwave-Assisted Thermal Deprotection in TFE

-

Preparation: In a suitable microwave reaction vial, dissolve the N-Boc protected indoline (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1-0.2 M.[1]

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 10-20 minutes. Use of a stir bar is recommended.

-

Monitoring: After the allotted time, cool the vial to room temperature. Check for reaction completion via TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the TFE.

-

Isolation: The resulting crude product is often of high purity. If necessary, dissolve in an appropriate solvent and wash with a mild base to remove any acidic byproducts before drying and concentrating.

-

Purification: Further purification is typically not required but can be performed by standard methods if needed.[1]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-Boc protected indoline (1.0 eq) in anhydrous methanol (approx. 0.1 M).[3]

-

Reaction: Add oxalyl chloride (3.0 eq) dropwise to the stirred solution at room temperature. Note: The reaction may be exothermic.[3]

-

Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[9]

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Caption: Key steps in the acid-catalyzed cleavage of an N-Boc group.

References

- 1. researchgate.net [researchgate.net]

- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc Deprotection - TMSI [commonorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. data.biotage.co.jp [data.biotage.co.jp]

- 7. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. reddit.com [reddit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. electronicsandbooks.com [electronicsandbooks.com]

Application Notes and Protocols: N-Boc-indoline-7-carboxylic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Boc-indoline-7-carboxylic acid, a conformationally constrained amino acid analog, in solid-phase peptide synthesis (SPPS). The incorporation of this building block can impart unique structural features to peptides, potentially enhancing their biological activity, metabolic stability, and pharmacokinetic profiles. Due to the sterically hindered nature of this secondary amino acid, specific considerations are required for efficient coupling. The following protocols and data, primarily based on methodologies for the closely related and more extensively studied N-Boc-indoline-2-carboxylic acid, serve as a robust starting point for optimization.

Introduction to this compound in Peptide Design

This compound is a proline analog where the pyrrolidine ring is fused to a benzene ring. This fusion results in a rigid structure that can be used to induce specific secondary structures, such as β-turns, in peptides. Such conformational constraints are a valuable tool in medicinal chemistry for designing peptides with improved receptor affinity and resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen allows for its use in standard Boc-based solid-phase peptide synthesis strategies.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 143262-20-8 |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

Table 2: Comparative Coupling Efficiency of Sterically Hindered N-Boc-Amino Acids

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes typical coupling efficiencies observed with various reagents for analogous compounds. Yields are sequence-dependent and may require optimization.

| Coupling Reagent | Activating Additive | Base | Solvent | Typical Yield (%) | Key Considerations |

| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90% | Fast activation, standard for SPPS. May require double coupling. |

| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings. Reduces racemization. |

| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Effective for hindered and N-methylated amino acids. |

| DCC / DIC | HOBt, OxymaPure | - | CH₂Cl₂, DMF | ~85% | Cost-effective. Formation of insoluble DCU byproduct with DCC. DIC is preferred for SPPS. |

Data extrapolated from studies on sterically hindered N-Boc-cyclic amino acids.

Table 3: Typical Purification and Characterization Results for Indole-Containing Dipeptides

| Peptide Sequence | Purification Method | Purity | Characterization |

| Indole-Ala-Tyr | Preparative RP-HPLC | >95% | ESI-MS, ¹H NMR |

| Indole-Phe-Tyr | Preparative RP-HPLC | >95% | ESI-MS, ¹H NMR |

| Indole-Val-Tyr | Preparative RP-HPLC | >95% | ESI-MS, ¹H NMR |

Based on reported data for dipeptides containing indole-3-carboxylic acid, with yields in the 89-92% range after purification.[1]

Experimental Protocols

The following protocols are based on established procedures for solid-phase peptide synthesis using the Boc strategy and are adapted for the incorporation of the sterically hindered this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., MBHA or PAM resin)

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

-

Cleavage cocktail (e.g., HF/p-cresol or TFA/TIS/H₂O)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

-

Drain and add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

-

Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes. Repeat this step.

-

Wash the resin with DMF (5x).

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for at least 4 hours, or overnight, at room temperature.

-

Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the reaction time or perform a double coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 80:10:10 TFA:TIS:H₂O for 3 hours at room temperature) to cleave the peptide from the resin and remove side-chain protecting groups.[1]

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether multiple times.

-

-